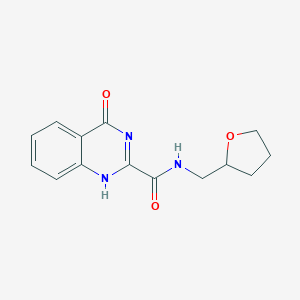![molecular formula C16H17ClN2O2S2 B252348 N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)propyl]thiophene-2-carboxamide](/img/structure/B252348.png)
N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)propyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)propyl]thiophene-2-carboxamide, also known as CP-690,550, is a small molecule inhibitor that is used in scientific research. This compound is a potent inhibitor of Janus kinase (JAK) enzymes, which play an important role in signaling pathways that regulate immune function and inflammation.
Wirkmechanismus
The mechanism of action of N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)propyl]thiophene-2-carboxamide involves the inhibition of JAK enzymes. JAK enzymes are involved in the signaling pathways that regulate cytokine production and immune cell differentiation. By inhibiting JAK activity, N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)propyl]thiophene-2-carboxamide can block the production of cytokines and prevent immune cell differentiation, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)propyl]thiophene-2-carboxamide include a reduction in cytokine production and immune cell differentiation. This compound has been shown to be effective in reducing inflammation in animal models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. However, the long-term effects of JAK inhibition on immune function and inflammation are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)propyl]thiophene-2-carboxamide in lab experiments is its potency as a JAK inhibitor. This compound has been shown to be effective at inhibiting JAK activity at low concentrations. However, one of the limitations of using this compound is its specificity for JAK enzymes. N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)propyl]thiophene-2-carboxamide may also inhibit other kinases that are involved in immune function and inflammation, leading to off-target effects.
Zukünftige Richtungen
There are several future directions for research involving N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)propyl]thiophene-2-carboxamide. One area of research is the development of more specific JAK inhibitors that can target specific JAK isoforms. Another area of research is the study of the long-term effects of JAK inhibition on immune function and inflammation. Additionally, N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)propyl]thiophene-2-carboxamide may have potential as a therapeutic agent for autoimmune diseases, and further research is needed to explore this possibility.
Synthesemethoden
The synthesis of N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)propyl]thiophene-2-carboxamide involves several steps, including the reaction of 4-chlorobenzenethiol with acetic anhydride to form 4-acetamidophenyl sulfide. This compound is then reacted with 3-bromopropionyl chloride to form 3-[(4-acetamidophenyl)sulfanyl]propionyl chloride. The final step involves the reaction of this compound with thiophene-2-carboxamide to form N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)propyl]thiophene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)propyl]thiophene-2-carboxamide is primarily used in scientific research to study the role of JAK enzymes in immune function and inflammation. This compound has been shown to inhibit the activity of JAK enzymes, which are involved in the signaling pathways that regulate cytokine production and immune cell differentiation. By inhibiting JAK activity, N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)propyl]thiophene-2-carboxamide can be used to study the effects of JAK inhibition on immune function and inflammation.
Eigenschaften
Molekularformel |
C16H17ClN2O2S2 |
|---|---|
Molekulargewicht |
368.9 g/mol |
IUPAC-Name |
N-[3-[[2-(4-chlorophenyl)sulfanylacetyl]amino]propyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H17ClN2O2S2/c17-12-4-6-13(7-5-12)23-11-15(20)18-8-2-9-19-16(21)14-3-1-10-22-14/h1,3-7,10H,2,8-9,11H2,(H,18,20)(H,19,21) |
InChI-Schlüssel |
NQAKZCKHAZAYCT-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NCCCNC(=O)CSC2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1=CSC(=C1)C(=O)NCCCNC(=O)CSC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252266.png)
![N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide](/img/structure/B252267.png)
![N-(2-{[(2,5-dichlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252268.png)
![N-[2-(4-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide](/img/structure/B252269.png)
![6-Methyl-N-[2-(3,4,5-trimethoxy-benzoylamino)-ethyl]-nicotinamide](/img/structure/B252270.png)
![N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252273.png)
![N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-pyrazinecarboxamide](/img/structure/B252276.png)
![N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B252277.png)
![N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)pyrazine-2-carboxamide](/img/structure/B252279.png)
![N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)pyrazine-2-carboxamide](/img/structure/B252280.png)
![N-(3-{[(4-ethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B252281.png)
![N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide](/img/structure/B252282.png)

![4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide](/img/structure/B252325.png)